molecular formula C22H19ClN2O4 B3959135 2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B3959135
M. Wt: 410.8 g/mol
InChI Key: QBXAQPDYHMEITE-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a synthetic organic compound. It is characterized by its complex structure, which includes multiple fused rings and a chlorine substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include aromatic compounds with suitable functional groups that can undergo cyclization and chlorination reactions. Common reagents used in the synthesis may include chlorinating agents, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of tetrahydroisoindole and related structures with different substituents. Examples may include:

  • 2-[3-Bromo-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
  • 2-[3-Methyl-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Uniqueness

The uniqueness of 2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione lies in its specific substituents and the resulting chemical properties

Properties

IUPAC Name

2-[3-chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h1-4,9-11,13-16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXAQPDYHMEITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5CC=CCC5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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